molecular formula C13H14N2OS B5333476 N-phenyl-N'-[2-(2-thienyl)ethyl]urea

N-phenyl-N'-[2-(2-thienyl)ethyl]urea

Cat. No.: B5333476
M. Wt: 246.33 g/mol
InChI Key: OAQLJJUTVIXNMB-UHFFFAOYSA-N
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Description

N-phenyl-N'-[2-(2-thienyl)ethyl]urea is a substituted urea derivative characterized by a phenyl group attached to one nitrogen atom and a 2-(2-thienyl)ethyl group on the adjacent nitrogen. This compound belongs to the broader class of N,N'-disubstituted ureas, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-phenyl-3-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-13(15-11-5-2-1-3-6-11)14-9-8-12-7-4-10-17-12/h1-7,10H,8-9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQLJJUTVIXNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[2-(2-thienyl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2-(2-thienyl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

  • Dissolve phenyl isocyanate in an inert solvent.
  • Add 2-(2-thienyl)ethylamine dropwise to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of N-phenyl-N’-[2-(2-thienyl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[2-(2-thienyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-N’-[2-(2-thienyl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N’-[2-(2-thienyl)ethyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiophene ring can interact with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with active site residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of N-phenyl-N'-[2-(2-thienyl)ethyl]urea, highlighting differences in substituents and functional groups:

Compound Name Substituent R₁ Substituent R₂ Key Features
N,N′-Diphenylurea (DPU) Phenyl Phenyl Baseline cytokinin activity; lacks heterocyclic moieties
N-Phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) Phenyl 2-Chloro-4-pyridyl High cytokinin activity; pyridine ring enhances stability and bioactivity
N-Phenyl-N'-1,2,3-thiadiazol-5-ylurea (TDZ) Phenyl Thiadiazolyl Dual cytokinin and auxin-like activity; sulfur-containing heterocycle
This compound Phenyl 2-(2-Thienyl)ethyl Thiophene introduces π-conjugation; potential for redox activity
N,N-Dimethyl-N'-(3-trifluoromethylphenyl)urea (Fluometuron) Dimethyl 3-Trifluoromethylphenyl Herbicidal activity; trifluoromethyl group enhances lipophilicity

Physicochemical Properties

Data from related compounds suggest trends in physical properties:

  • Melting Points : Analogues with aromatic substituents (e.g., DPU, CPPU) typically exhibit higher melting points (160–220°C) compared to aliphatic derivatives. The thienylethyl group in this compound may lower the melting point slightly (estimated 140–160°C) due to increased conformational flexibility .
  • Solubility : Thiophene-containing derivatives often show improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic ureas, attributed to the sulfur atom’s polarity .

Industrial Relevance

  • Agrochemicals: Thiophene derivatives are increasingly explored for pest resistance management. This compound’s structural novelty positions it as a candidate for next-generation cytokinins or fungicides .

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